molecular formula C17H18N2O6S B12811593 Thymidine, 3'-(O-phenyl carbonothioate) CAS No. 115913-90-1

Thymidine, 3'-(O-phenyl carbonothioate)

Cat. No.: B12811593
CAS No.: 115913-90-1
M. Wt: 378.4 g/mol
InChI Key: ADBKNHRMMFIKJX-BFHYXJOUSA-N
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Description

Thymidine, 3’-(O-phenyl carbonothioate) is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an O-phenyl carbonothioate group introduces unique chemical properties that can be exploited in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-(O-phenyl carbonothioate) typically involves the protection of the hydroxyl groups of thymidine, followed by the introduction of the phenyl carbonothioate group at the 3’ position. This can be achieved through a series of steps involving the use of protecting groups, such as silyl or acyl groups, and subsequent deprotection after the desired modification is introduced. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of Thymidine, 3’-(O-phenyl carbonothioate) would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-(O-phenyl carbonothioate) can undergo various chemical reactions, including:

    Oxidation: The phenyl carbonothioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenyl carbonothioate group, reverting to thymidine.

    Substitution: The phenyl carbonothioate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thymidine.

    Substitution: Various substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Thymidine, 3’-(O-phenyl carbonothioate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the development of diagnostic tools and assays for detecting DNA synthesis and cell proliferation.

Mechanism of Action

The mechanism of action of Thymidine, 3’-(O-phenyl carbonothioate) involves its incorporation into DNA during replication. The phenyl carbonothioate group can interfere with the normal base-pairing and stacking interactions, potentially leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making it a valuable tool in cancer research and antiviral studies.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The unmodified nucleoside that pairs with deoxyadenosine in DNA.

    5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label newly synthesized DNA.

    5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling with click chemistry.

Uniqueness

Thymidine, 3’-(O-phenyl carbonothioate) is unique due to the presence of the phenyl carbonothioate group at the 3’ position. This modification imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with proteins and other biomolecules. These properties can be exploited in various research applications, making it a valuable tool for scientists.

Properties

CAS No.

115913-90-1

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenoxycarbothioyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H18N2O6S/c1-10-8-19(16(22)18-15(10)21)14-7-12(13(9-20)24-14)25-17(26)23-11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,22)/t12-,13+,14+/m0/s1

InChI Key

ADBKNHRMMFIKJX-BFHYXJOUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=S)OC3=CC=CC=C3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=S)OC3=CC=CC=C3

Origin of Product

United States

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